tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride
Description
Chemical Classification and Nomenclature
tert-Butyl [4-(2-aminoethyl)phenyl]acetate hydrochloride (CAS No. 1965310-08-0) is a synthetic organic compound classified under the phenethylamine derivatives. Its molecular structure integrates three functional groups:
- A tert-butyl ester moiety (C(C)(C)(C)O-)
- A phenylacetate backbone with a 4-(2-aminoethyl) substitution
- A hydrochloride salt at the amine group
The IUPAC name is tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate hydrochloride, with a molecular formula of $$ \text{C}{14}\text{H}{22}\text{ClNO}_2 $$ and a molar mass of 271.79 g/mol. Synonyms include:
- 4-(2-Aminoethyl)phenylacetic acid tert-butyl ester hydrochloride
- [4-(2-Aminoethyl)phenyl]acetic acid 1,1-dimethylethyl ester hydrochloride
Structural Features
- Phenethylamine Core : The compound retains the phenethylamine backbone ($$ \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}_2 $$), critical for interactions with biological targets.
- Ester Group : The tert-butyl ester enhances lipophilicity, improving membrane permeability.
- Hydrochloride Salt : Stabilizes the amine group, ensuring solubility in polar solvents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{22}\text{ClNO}_2 $$ | |
| CAS Registry | 1965310-08-0 | |
| Purity (Commercial) | ≥96% |
Discovery and Development Timeline
The compound emerged in the early 21st century as a versatile intermediate in pharmaceutical syntheses. Key milestones include:
- 2000s : Initial synthesis protocols using hydrogenation of N-BOC-protected precursors (e.g., $$ \text{N-BOC-4-aminophenylacetonitrile} $$) with Raney nickel catalysts.
- 2010s : Optimization of solid-phase peptide synthesis (SPPS) techniques, enabling integration into non-hydrolyzable phosphoserine mimetics.
- 2020s : Commercial availability from suppliers like J & W Pharmlab and MolCore, driven by demand in neurological drug research.
Significance in Contemporary Chemical Research
This compound is pivotal in three domains:
- Pharmaceutical Intermediates : Serves as a precursor for dopamine receptor agonists and serotonin reuptake inhibitors due to its phenethylamine scaffold.
- Peptide Chemistry : Facilitates side-chain modifications in peptides, particularly for stabilizing phosphate mimics in signal transduction studies.
- Material Science : Acts as a monomer in specialty polymers, enhancing thermal stability in coatings.
Research Case Study
In 2023, a team utilized tert-butyl [4-(2-aminoethyl)phenyl]acetate hydrochloride to synthesize a cAMP-dependent protein kinase regulatory subunit analog. The tert-butyl group enabled selective deprotection during SPPS, achieving 79% yield in final peptide isolation.
Properties
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTRCOTWSGKNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride typically involves the reaction of tert-butyl acetate with 4-(2-amino-ethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The purification process includes crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques to study reaction mechanisms and kinetics.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound in enzyme kinetics and binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl-acetate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(i) tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride (CAS: 1909327-88-3)
(ii) tert-Butyl 3-[4-(2-Amino-ethyl)-phenyl]-propionate Hydrochloride (CAS: 116856-71-4)
- Structural Divergence : Features a propionate chain (CH₂CH₂COO-) instead of acetate (CH₂COO-), altering steric and electronic properties.
- Molecular Weight: 285.81 g/mol (vs. ~269.8 g/mol for the target compound, estimated from formula C₁₄H₂₁NO₂·HCl) .
(iii) Ethyl 2-(4-(Aminomethyl)phenyl)acetate Hydrochloride (CAS: 17841-69-9)
- Structural Divergence: Substitutes tert-butyl with ethyl ester and places the amino group on a methyl branch.
- Similarity Score : 0.76 (based on Tanimoto coefficient), indicating moderate structural overlap .
Physicochemical and Functional Comparisons
Table 1: Key Attributes of Comparative Compounds
Research and Application Insights
- Bioactivity Potential: The target compound’s phenylacetate core may offer π-π stacking interactions in drug-receptor binding, whereas the cyclopropylmethyl analogue (CAS: 1909327-88-3) provides enhanced metabolic stability due to ring strain .
- Solubility : Hydrochloride salts of these compounds generally exhibit improved aqueous solubility compared to free bases, critical for in vitro assays .
- Synthetic Utility : The discontinued status of the target compound contrasts with the commercial availability of analogues like CAS: 1909327-88-3, which is prioritized in high-throughput pharmaceutical pipelines.
Biological Activity
tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride (tBEPA.HCl) is a compound characterized by its unique molecular structure, which includes a tert-butyl group, an aromatic ring with an aminoethyl substituent, and an acetate functional group. Despite its potential applications in various fields, including medicinal chemistry and organic synthesis, comprehensive studies on its biological activity remain limited.
- Molecular Formula : C14H22ClNO2
- Molecular Weight : 273.79 g/mol
- Structure : The presence of the aminoethyl group suggests potential for hydrogen bonding with biological molecules, while the phenyl-acetate moiety may interact with hydrophobic regions of proteins, influencing their function and activity.
The biological activity of tBEPA.HCl can be hypothesized based on its structural features:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with various biological targets, potentially modulating enzyme activities and biochemical pathways.
- Hydrophobic Interactions : The phenyl-acetate moiety may interact with hydrophobic areas in proteins, affecting their conformation and function, which could lead to alterations in cellular processes.
Potential Biological Activities
While specific biological activities of tBEPA.HCl have not been extensively documented, related compounds suggest several possible effects:
- Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, certain benzo[b]furan derivatives displayed enhanced selectivity and potency against human cancer cells .
- Enzyme Modulation : The compound may influence enzyme activities through its interactions with specific molecular targets, as seen in studies involving similar phenolic compounds.
Research Findings and Case Studies
Currently, there is a lack of direct studies specifically focusing on tBEPA.HCl. However, the following points summarize relevant findings from related compounds:
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Benzo[b]furan derivative | Antiproliferative | HAAECs | 0.56 |
| Combretastatin-A4 | Tubulin polymerization inhibition | Various cancer lines | 1.0 |
| L-γ-methyleneglutamic acid amides | Growth inhibition | MCF-7, SK-BR-3, MDA-MB-231 | Not specified |
These findings indicate that compounds structurally related to tBEPA.HCl may possess significant biological activities that warrant further investigation into their pharmacological potential.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
